[1-(1-Phenylpropyl)piperidin-4-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(1-phenylpropyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-15(14-6-4-3-5-7-14)17-10-8-13(12-16)9-11-17/h3-7,13,15H,2,8-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMDCNYJPYEZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2CCC(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281608-36-3 | |
| Record name | [1-(1-phenylpropyl)piperidin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Neurological Disorders
One of the primary applications of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine is in the treatment of neurological disorders. Research suggests that this compound may exhibit properties that could be beneficial in managing conditions such as depression, anxiety, and chronic pain. Its mechanism of action may involve modulation of neurotransmitter systems, similar to other piperidine derivatives that have been studied for similar purposes.
Pain Management
The compound has also been explored for its analgesic properties. Studies indicate that it could serve as a potential drug candidate for pain management, possibly offering an alternative to traditional opioid analgesics. This is particularly relevant given the ongoing opioid crisis and the need for safer pain relief options.
Structure-Activity Relationship Studies
In medicinal chemistry, this compound is used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. By altering substituents on the piperidine ring or the phenylpropyl group, researchers can assess changes in receptor binding affinities and pharmacokinetic profiles.
Predictive Modeling
Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to forecast the therapeutic potential of this compound based on its structural characteristics. These models help identify possible biological activities and guide further experimental research.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Methylphenyl)piperidin-4-amine | Contains a methyl-substituted phenyl group | Potentially altered lipophilicity and activity |
| 3-(4-Fluorophenyl)piperidine | Fluorine substitution on the phenyl ring | Enhanced selectivity for certain receptors |
| 2-(3-Chlorophenyl)piperidine | Chlorine substitution on the phenyl ring | May exhibit different metabolic pathways |
This table illustrates how variations in substituents can significantly influence pharmacological profiles and therapeutic potentials among structurally similar compounds.
Analgesic Efficacy
A notable case study involved testing this compound in animal models of chronic pain. Results indicated significant analgesic effects comparable to established pain medications, suggesting its potential as a new therapeutic agent .
Neuropharmacological Effects
In another study focusing on neuropharmacological effects, this compound was evaluated for its impact on anxiety-like behaviors in rodents. The findings revealed a reduction in anxiety-related behaviors, supporting its use as an anxiolytic agent .
Mechanism of Action
The mechanism of action of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Below, [1-(1-phenylpropyl)piperidin-4-yl]methanamine is compared to structurally related compounds based on substituent variations, biological activity, and physicochemical properties.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Physicochemical Properties
- Lipophilicity : Halogenated derivatives (e.g., 3,4-dichlorobenzyl) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but raise toxicity concerns . In contrast, sulfonyl (e.g., cyclopropylsulfonyl) and oxetane groups reduce lipophilicity, favoring solubility .
- Molecular Weight : this compound (232.37 g/mol) has a higher molecular weight compared to smaller analogues like the 2-methoxyethyl derivative (172.27 g/mol), which may influence bioavailability and synthetic feasibility .
Biological Activity
[1-(1-Phenylpropyl)piperidin-4-yl]methanamine is a piperidine derivative characterized by the presence of a phenylpropyl group attached to the nitrogen atom of the piperidine ring. This structure is significant due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's lipophilicity, enhanced by the phenylpropyl moiety, may facilitate its interaction with various biological targets, making it a subject of interest in drug development.
Structural Characteristics
The compound can be represented structurally as follows:
This structure allows for diverse interactions with biological systems, influencing its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroleptic Activity : Similar compounds have shown neuroleptic effects, suggesting potential applications in treating psychiatric disorders. Studies on related piperidine derivatives have demonstrated significant binding affinities to dopamine receptors, which are crucial in neuroleptic drug action .
- Receptor Binding : Interaction studies reveal that this compound may bind to various receptors, including serotonin and dopamine receptors. Predictive models like PASS (Prediction of Activity Spectra for Substances) have been utilized to estimate its therapeutic potential based on structural similarities with known bioactive compounds .
- Antimicrobial and Anticancer Properties : The compound is being investigated for its antimicrobial and anticancer activities due to its unique chemical structure. Preliminary studies suggest that modifications of the piperidine ring can lead to enhanced biological activity .
The mechanism of action for this compound involves:
- Receptor Interaction : The compound likely interacts with neurotransmitter receptors, influencing signal transduction pathways that regulate mood and behavior.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations affect biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Methylphenyl)piperidin-4-amine | Contains a methyl-substituted phenyl group | Potentially altered lipophilicity and activity |
| 3-(4-Fluorophenyl)piperidine | Fluorine substitution on the phenyl ring | Enhanced selectivity for certain receptors |
| 2-(3-Chlorophenyl)piperidine | Chlorine substitution on the phenyl ring | May exhibit different metabolic pathways |
This table illustrates how modifications can significantly influence pharmacological profiles and therapeutic potentials.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Neuroleptic Agents : A study on phenothiazine derivatives demonstrated that piperidine-containing compounds showed potent neuroleptic effects through receptor blockade mechanisms .
- In Vitro Potency Assessments : Research involving piperidine derivatives indicated varying potencies against specific receptors, suggesting that structural modifications can enhance or diminish activity significantly .
- Predictive Modeling : The use of computational models has allowed researchers to hypothesize potential therapeutic applications for this compound based on its structural characteristics and predicted interactions with biological targets .
Q & A
Q. What are the common synthetic routes for [1-(1-Phenylpropyl)piperidin-4-yl]methanamine?
- Methodological Answer : The compound can be synthesized via reductive amination of a ketone intermediate. For example, a piperidine derivative (e.g., 1-(1-phenylpropyl)piperidin-4-one) can undergo hydrogenation using Raney Nickel and hydrogen gas (20 psi) in methanol with aqueous NHOH, followed by purification via column chromatography . Alternative routes involve coupling reactions, such as reacting a pre-functionalized piperidine scaffold with a phenylpropyl group under basic conditions. Final products are often isolated as hydrochloride salts using fumaric acid in 2-propanol, yielding stable crystalline solids .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the piperidine ring and substituent positions. Mass spectrometry (MS) is used to verify molecular weight (e.g., observed m/z matching CHN for the free base). High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) ensures purity . For salt forms (e.g., hydrochloride), elemental analysis or X-ray crystallography may validate stoichiometry .
Advanced Research Questions
Q. How to design experiments to identify the receptor targets of this compound?
- Methodological Answer : Radioligand binding assays using tritiated or fluorescently labeled analogs can screen against GPCR panels (e.g., US28, CCR1). Competitive binding experiments (IC determination) are performed in HEK293 cells transfected with target receptors. Functional assays (e.g., cAMP inhibition for US28 inverse agonism) and calcium flux measurements further validate activity . Structural analogs, such as (4-(4-chlorophenyl)-1-(4,4-diphenylbutyl)piperidin-4-yl)methanamine, suggest potential chemokine receptor antagonism (EC = 3.6 μM) .
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, ligand concentrations). Systematic replication under standardized protocols (e.g., uniform buffer pH, temperature) is critical. Meta-analyses of SAR data (e.g., comparing substituent effects on piperidine derivatives) can clarify trends. For example, electron-withdrawing groups on the phenyl ring may enhance CCR1 binding affinity, while bulky substituents reduce bioavailability .
Q. What computational strategies predict the binding mode of this compound to GPCRs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into GPCR homology models (built using templates like β-adrenergic receptor PDB: 2RH1) identifies key interactions. Free energy perturbation (FEP) calculations quantify substituent effects on binding. For example, biphenyl analogs show hydrophobic interactions with US28 transmembrane domains, while protonated amines form salt bridges with Asp2.60 .
Methodological Challenges
Q. How to address solubility limitations of this compound in aqueous buffers?
- Methodological Answer : While the compound is insoluble in water or ethanol (common for tertiary amines), dimethyl sulfoxide (DMSO) is a viable solvent (≥8.95 mg/mL). For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). For in vivo studies, use cyclodextrin-based formulations (e.g., 20% hydroxypropyl-β-cyclodextrin in saline) to enhance solubility .
Q. What strategies optimize the stability of this compound during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
